molecular formula C21H29N5O B2457651 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1797124-65-2

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2457651
CAS No.: 1797124-65-2
M. Wt: 367.497
InChI Key: DASQYMDUZJGCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a synthetic small molecule provided for research and development purposes. This compound belongs to a class of molecules featuring a urea pharmacophore linked to a piperidine scaffold, a structure known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets . While the specific biological activity and molecular targets of this exact molecule are not fully characterized, structurally related 1,3-disubstituted ureas containing a piperidine moiety have been extensively investigated as potent inhibitors of enzymes such as the soluble epoxide hydrolase (sEH) . Inhibition of sEH is a key research area for investigating pathways involved in inflammation, hypertension, and pain . Furthermore, the incorporation of a methylpyridazine group is a common feature in compounds designed for pharmaceutical research, as this heterocycle can influence solubility and binding affinity . Researchers may find this compound valuable for probing structure-activity relationships (SAR), screening against novel biological targets, or as a synthetic intermediate in the development of more complex molecules. Its mechanism of action in any specific context would require empirical determination by the research investigator. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-17-9-10-20(25-24-17)26-14-11-19(12-15-26)16-23-21(27)22-13-5-8-18-6-3-2-4-7-18/h2-4,6-7,9-10,19H,5,8,11-16H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASQYMDUZJGCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of 6-methylpyridazine, which is then reacted with piperidine to form the 1-(6-methylpyridazin-3-yl)piperidine intermediate. This intermediate is subsequently reacted with an appropriate alkylating agent to introduce the methyl group at the piperidine nitrogen. Finally, the urea moiety is introduced through a reaction with phenylpropyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Research indicates that derivatives of this compound possess significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway. In vitro studies have reported IC50 values ranging from 0.19 to 5.13 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest it exhibits bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported between 15.625 to 125 µM.

Biological Research

Mechanism of Action: The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors, which modulate their activity. This interaction can influence various signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Neuropharmacological Effects: The presence of piperidine and pyridazine moieties suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which could lead to therapeutic applications in treating neurological disorders.

Materials Science

The unique chemical properties of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea make it a valuable building block for synthesizing novel materials. Its ability to form complex structures can be leveraged in developing new polymers or nanomaterials for various industrial applications.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. These derivatives were tested for their cytotoxicity against MCF-7 cells, revealing that modifications in the trifluoromethyl group significantly enhanced anticancer activity.

Study 2: Antimicrobial Properties

Another study focused on the antibacterial effects of related compounds against MRSA and Enterococcus species. Results indicated that certain derivatives exhibited strong antibiofilm activity, disrupting established biofilms at concentrations lower than traditional antibiotics like ciprofloxacin.

Mechanism of Action

The mechanism of action of 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)thiourea: Similar structure with a thiourea moiety instead of urea.

    1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)carbamate: Contains a carbamate group instead of urea.

Uniqueness

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Biological Activity

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C20H24N4O\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}

Key Properties

PropertyValue
Molecular Weight352.43 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the piperidine and pyridazine moieties suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may modulate various signaling pathways, influencing cellular responses such as proliferation, apoptosis, and neurotransmission.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may act as a dopamine receptor agonist, which could be beneficial in managing conditions such as schizophrenia or Parkinson's disease .

Case Studies

  • Antitumor Efficacy : A study involving a series of urea derivatives demonstrated that compounds similar to this compound showed potent inhibition of cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
  • Neuroprotective Properties : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting neuroprotective effects potentially mediated through antioxidant pathways .

Comparative Analysis with Similar Compounds

The unique combination of a pyridazinyl-piperidinyl moiety with a phenylpropyl group provides distinct biological properties compared to other compounds. Table 1 summarizes the biological activities of selected related compounds:

Compound NameBiological ActivityMechanism of Action
N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(trifluoromethyl)phenyl)quinazolineAnticancerInhibition of kinase pathways
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amineKinase inhibitionTargeting specific kinases involved in cell signaling
1,3-Bis(6-methylpyridin-2-yl)ureaAntimicrobialDisruption of bacterial cell wall synthesis

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves multi-step coupling reactions. A piperidine intermediate is functionalized with a 6-methylpyridazine group, followed by urea bond formation. Key reagents include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), as well as activated intermediates such as acyl chlorides or sulfonyl chlorides. Solvents like DMF or dichloromethane are used to optimize reaction efficiency. Purification often employs column chromatography or recrystallization .

Q. How is the molecular structure characterized, and what analytical techniques are essential for confirming purity?

Structural confirmation relies on 1H^1H NMR (300–400 MHz, DMSO-d6 or CDCl3) to identify proton environments, 13C^{13}C NMR for carbon backbone analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC (>95% purity threshold) and thin-layer chromatography (TLC). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the primary functional groups, and how do they influence chemical reactivity?

The urea moiety (-NH-CO-NH-) enables hydrogen bonding with biological targets, while the 6-methylpyridazin-3-yl group contributes π-π stacking interactions. The piperidine ring enhances solubility and conformational flexibility. Reactivity includes hydrolysis under acidic/basic conditions (e.g., urea bond cleavage) and electrophilic substitutions on aromatic rings .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step coupling reactions?

Yield optimization requires:

  • Temperature control : Lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation).
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility.
  • Catalyst use : Triethylamine or DMAP accelerates urea bond formation.
  • Stepwise monitoring : TLC or in-situ IR tracks intermediate stability. Post-reaction quenching (e.g., aqueous workup) minimizes byproducts .

Q. How does the 6-methylpyridazin-3-yl moiety influence target selectivity compared to other substituents?

The methylpyridazine group enhances binding to enzymes with hydrophobic active sites (e.g., kinases or soluble epoxide hydrolases). Substituting it with morpholine or thiophene (as in related compounds) alters steric bulk and electronic effects, reducing affinity for specific targets like MRSA-related enzymes .

Q. How can contradictions in reported biological activities of urea derivatives be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Resolving these requires:

  • Dose-response profiling : IC50/EC50 determination across multiple models.
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variation) to isolate pharmacophoric contributions .

Q. Which in vitro assays best elucidate the compound’s mechanism of action?

  • Enzyme inhibition assays : Fluorescence-based or colorimetric readouts (e.g., Förster resonance energy transfer for soluble epoxide hydrolases).
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for GPCR targets).
  • Cellular viability assays : MTT or ATP-luminescence to assess cytotoxicity in cancer lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.